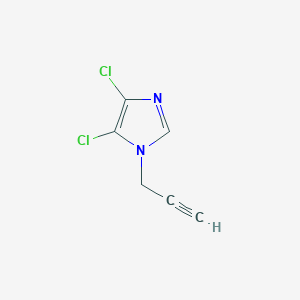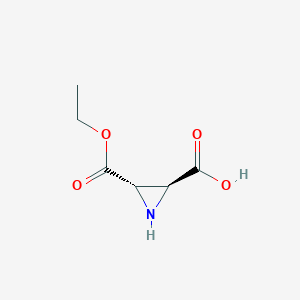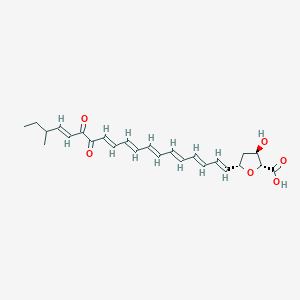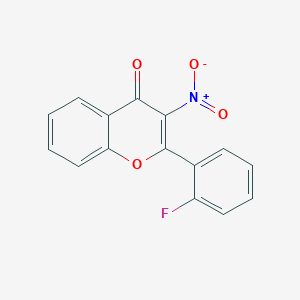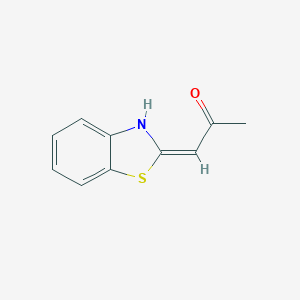![molecular formula C19H19N3O3 B070687 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one CAS No. 165615-84-9](/img/structure/B70687.png)
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as a selective dopamine D3 receptor antagonist and has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are involved in the regulation of reward and motivation. This compound has been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia.
Mécanisme D'action
The mechanism of action of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one involves its ability to selectively block dopamine D3 receptors. This receptor subtype is involved in the regulation of reward and motivation, and its blockade has been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition.
Effets Biochimiques Et Physiologiques
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant and antipsychotic effects in animal models of depression and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one is its high selectivity for dopamine D3 receptors. This allows for more precise targeting of this receptor subtype, which is involved in the regulation of reward and motivation. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for the study of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another potential direction is the study of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders should be further explored.
Méthodes De Synthèse
The synthesis of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one involves a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenylmethylenemalononitrile. The second step involves the reaction of 2,5-dimethoxyphenylmethylenemalononitrile with hydrazine hydrate to form 5-(2,5-dimethoxyphenyl)imidazole-4-carboxaldehyde. The final step involves the reaction of 5-(2,5-dimethoxyphenyl)imidazole-4-carboxaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one.
Propriétés
Numéro CAS |
165615-84-9 |
|---|---|
Nom du produit |
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one |
Formule moléculaire |
C19H19N3O3 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
5-[(2,5-dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one |
InChI |
InChI=1S/C19H19N3O3/c1-24-13-3-4-18(25-2)12(7-13)9-15-14-10-17-16(21-19(23)22-17)8-11(14)5-6-20-15/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,21,22,23) |
Clé InChI |
CJUGSAUGBTZRFB-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2 |
SMILES |
COC1=CC(=C(C=C1)OC)CC2=NCCC3=CC4=C(C=C32)NC(=O)N4 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2 |
Synonymes |
2H-Imidazo[4,5-g]isoquinolin-2-one, 5-[(2,5-dimethoxyphenyl)methyl]-1,3,7,8-tetrahydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



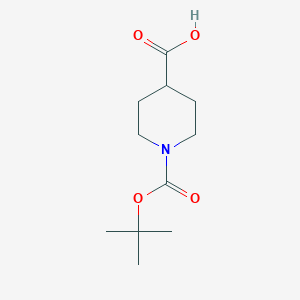
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
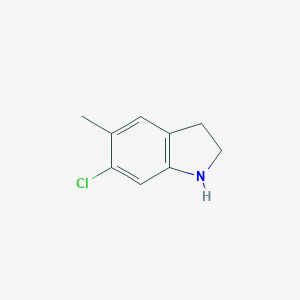
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
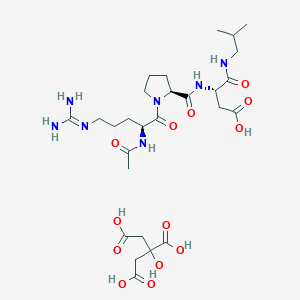
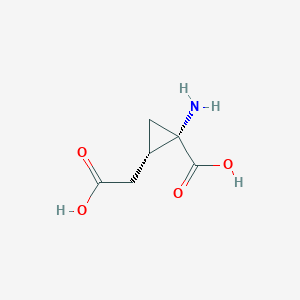
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)
